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Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B096836 Get Quote

Introduction: Beyond the Amino Acid
In the landscape of pharmaceutical development and biochemical research, the strategic

selection of molecular building blocks is paramount. While the proteinogenic amino acid DL-

Methionine is widely recognized, its derivative, DL-Methioninol ((±)-2-Amino-4-(methylthio)-1-

butanol), offers a unique and versatile platform for innovation. This guide provides an in-depth

technical overview of DL-Methioninol, moving beyond basic properties to explore its synthesis,

mechanistic actions, and critical applications for researchers, chemists, and drug development

professionals.

At its core, DL-Methioninol is a chiral amino alcohol, a structural motif of significant interest in

medicinal chemistry. The presence of a primary alcohol, a primary amine, and a flexible

thioether side chain within a single small molecule provides a rich scaffold for chemical

modification and targeted biological interaction. This document will elucidate the scientific

principles and practical methodologies associated with this valuable compound.

Core Physicochemical Properties
A foundational understanding of a molecule's basic properties is the starting point for any

serious application. DL-Methioninol is typically supplied as a viscous, colorless to light

yellowish oil, a physical state that hints at its hydrogen-bonding capabilities.
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Property Value Source(s)

CAS Number 16720-80-2 [1]

Molecular Formula C₅H₁₃NOS [1]

Molecular Weight 135.23 g/mol [1]

Appearance
Colorless to light yellowish

viscous oil

Storage
0 - 8 °C, under inert

atmosphere

Synthesis and Chemical Reactivity
The primary route to DL-Methioninol is through the chemical reduction of its parent amino

acid, DL-Methionine. This transformation from a carboxylic acid to a primary alcohol is a

fundamental reaction in organic synthesis, yet the choice of reducing agent is critical to ensure

chemoselectivity and high yield, preserving the integrity of the amine and thioether

functionalities.

Synthetic Pathway: Conceptual Overview
The synthesis begins with the readily available DL-Methionine, which is produced industrially

via adaptations of the Strecker synthesis, utilizing raw materials such as acrolein, methyl

mercaptan, and hydrogen cyanide to generate the racemic amino acid. The subsequent

reduction of the carboxylic acid is the key step to yield DL-Methioninol.
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Caption: Generalized synthetic route from industrial precursors to DL-Methioninol.

Experimental Protocol: Reduction of DL-Methionine
As a Senior Application Scientist, it is understood that direct protocol execution requires a

thorough, site-specific risk assessment. The following is an illustrative, field-proven

methodology.

Objective: To reduce the carboxylic acid moiety of DL-Methionine to a primary alcohol.

Reagents & Equipment:

DL-Methionine

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

Anhydrous Tetrahydrofuran (THF)

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
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Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator,

chromatography columns)

Step-by-Step Methodology:

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of DL-

Methionine is prepared in anhydrous THF in a round-bottom flask equipped with a magnetic

stirrer.

Reagent Addition: The flask is cooled in an ice bath. The reducing agent (e.g., a 1 M solution

of LiAlH₄ in THF) is added dropwise to the stirred suspension. Causality Note: The slow,

cooled addition is critical to manage the exothermic reaction and prevent side reactions.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and then may be gently refluxed to ensure complete conversion. The

reaction progress is monitored by Thin Layer Chromatography (TLC), staining for the

disappearance of the starting material.

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential

addition of water and then a sodium hydroxide solution while cooling in an ice bath. This

procedure is crucial for safely decomposing any excess hydride reagent and precipitating

aluminum salts.

Work-up & Isolation: The resulting slurry is filtered, and the solid salts are washed with

additional THF. The combined organic filtrates are dried over an anhydrous salt (e.g.,

Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product, a viscous oil, is then purified, typically by column

chromatography, to yield pure DL-Methioninol.

Spectroscopic Characterization: A Structural
Fingerprint
Characterization is a self-validating system for any synthesis. While a dedicated spectral

database for DL-Methioninol is not as common as for its parent amino acid, its structure
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allows for a confident prediction of key spectroscopic features.

Technique Expected Observations for DL-Methioninol

¹H NMR

-CH(NH₂)CH₂OH: Diastereotopic protons on the

hydroxymethyl group will appear as two distinct

multiplets. The adjacent methine proton will also

be a multiplet. -CH₂CH₂S-: Two methylene

groups appearing as multiplets. -SCH₃: A sharp

singlet around 2.1 ppm. -OH, -NH₂: Broad

singlets, exchangeable with D₂O.

¹³C NMR

-CH₂OH: Signal around 65 ppm. -CH(NH₂)-:

Signal around 55 ppm. -CH₂S- & -CH₂CH₂S-:

Signals in the 30-40 ppm range. -SCH₃: Signal

around 15 ppm.

FT-IR (neat)

O-H stretch: Broad peak ~3300 cm⁻¹. N-H

stretch: Peaks in the 3300-3400 cm⁻¹ region,

often overlapping with the O-H band. C-H

stretch: Peaks just below 3000 cm⁻¹. C-O

stretch: Strong peak around 1050 cm⁻¹.

Mass Spec (EI)

Molecular Ion (M⁺): Expected at m/z = 135. Key

Fragments: Loss of CH₂OH (m/z = 104), and

cleavage at the Cα-Cβ bond (m/z = 44 and 91)

are characteristic fragmentation pathways for

amino alcohols.

Note: The spectral data for the parent compound, DL-Methionine, can be found in public

databases such as the NIST WebBook for comparison.[2]

Core Applications & Mechanistic Insights
The utility of DL-Methioninol spans from being a chiral building block to a bioactive modulator

of ion channels.

Chiral Precursor in Drug Development
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The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to

improve efficacy and reduce side effects. DL-Methioninol, as a racemic mixture, is an ideal

starting material for chiral resolution or as a scaffold in asymmetric synthesis. The primary

alcohol and amine groups serve as versatile handles for constructing more complex molecules,

including unnatural amino acids and peptidomimetics that are crucial in modern drug design.

Synthetic Strategies
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Chiral Resolution
(e.g., enzymatic, crystallization) Asymmetric Synthesis L-Methioninol D-Methioninol
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Caption: Role of DL-Methioninol as a starting point for chiral drug synthesis.

Modulation of TREK-1 Potassium Channels
A compelling area of research is the activity of methionine derivatives as modulators of two-

pore domain potassium (K2P) channels, specifically the TREK-1 channel. These channels are

critical for setting the resting membrane potential in various cell types and are involved in

processes like pain perception, neuroprotection, and anesthesia.

Mechanism of Action: Methionine and its derivatives have been shown to inhibit stretch-

dependent K+ channels. The TREK-1 channel is mechanosensitive, and its activity is

modulated by physical and chemical stimuli, including membrane stretch, lipids, pH, and

temperature. The C-terminal domain of the TREK-1 protein is a critical region for integrating

these diverse signals. Recent studies using cryo-electron microscopy have revealed

allosteric binding sites for lipids that control channel gating. It is hypothesized that
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methioninol interacts with these allosteric sites or influences the local membrane

environment, thereby stabilizing a closed or intermediate, non-conductive state of the

channel.

Therapeutic Potential: The inhibition of TREK-1 channels can increase cellular excitability.

This has implications for developing novel therapeutics. For instance, targeting TREK-1 is

being explored for the treatment of depression and other neurological disorders. A recent

study identified a novel, druggable allosteric pocket within an intermediate state of the TREK-

1 channel, opening a new frontier for designing specific modulators.[3] DL-Methioninol
serves as a valuable chemical probe and a potential starting point for designing more potent

and selective TREK-1 inhibitors.

Analytical Methodologies
Ensuring the purity and identity of DL-Methioninol is crucial for reproducible research and

development. Methodologies are often adapted from those used for other amino acids and

amino alcohols.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse

for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous

solution and an organic modifier (e.g., acetonitrile or methanol) is typical. Detection can be

achieved using UV-Vis (after derivatization with an agent like ninhydrin or OPA) or, more

universally, with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry

(MS).

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction

progress and identifying fractions during purification. A typical mobile phase would be a

mixture of dichloromethane and methanol. Visualization is achieved using stains like

ninhydrin (for the amine) or permanganate (for the alcohol and thioether).

Safety & Handling
While a specific Safety Data Sheet (SDS) for DL-Methioninol should always be consulted, its

safety profile can be largely inferred from its parent compound, DL-Methionine.

Hazard Classification: DL-Methionine is generally not classified as a hazardous substance.

[4][5] It is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal
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handling conditions. However, as with any chemical, direct contact should be avoided.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, is required.

Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the

thioether group.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably

refrigerated (0-8 °C) to ensure long-term stability.

Conclusion
DL-Methioninol emerges as a molecule of significant technical value, far exceeding its status

as a simple derivative. Its utility as a chiral precursor provides a direct line to the

stereochemically complex molecules required in modern drug discovery. Furthermore, its

demonstrated bioactivity as a modulator of TREK-1 ion channels presents exciting

opportunities for basic research and the development of novel therapeutics. This guide has

provided the foundational knowledge—from synthesis to mechanism—required for scientists

and researchers to confidently incorporate DL-Methioninol into their advanced research and

development programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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